(2-Hydroxypropyl)triphenylphosphonium bromide
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Overview
Description
(2-Hydroxypropyl)triphenylphosphonium bromide is a phosphonium salt with the chemical formula C21H22BrOP. It is a derivative of triphenylphosphine, where one of the phenyl groups is substituted with a 2-hydroxypropyl group. This compound is known for its applications in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromo-1-propanol. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-polar solvent like diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is optimized for higher yields and purity, often using microwave irradiation to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new phosphonium salt, while oxidation might produce a phosphine oxide .
Scientific Research Applications
(2-Hydroxypropyl)triphenylphosphonium bromide has several applications in scientific research:
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including nanocomposites and polymers.
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)triphenylphosphonium bromide involves its ability to interact with cellular membranes and proteins. The phosphonium group allows the compound to accumulate in mitochondria, where it can exert its effects. This accumulation is driven by the mitochondrial membrane potential, which is higher in cancer cells compared to normal cells . The compound can disrupt mitochondrial function, leading to cell death through apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
Uniqueness
(2-Hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to (2-Hydroxyethyl)triphenylphosphonium bromide, the additional carbon in the hydroxypropyl group can influence its reactivity and interaction with biological molecules .
Properties
CAS No. |
3020-30-2 |
---|---|
Molecular Formula |
C21H22BrOP |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-hydroxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18,22H,17H2,1H3;1H/q+1;/p-1 |
InChI Key |
HFXNDQCITGJJIY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Br-] |
Origin of Product |
United States |
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